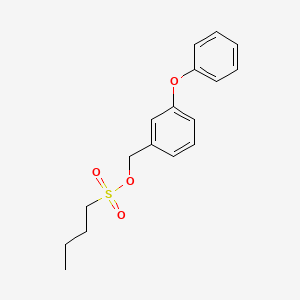
(3-Phenoxyphenyl)methyl butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenoxyphenyl)methyl butane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenoxyphenyl group attached to a butane-1-sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl butane-1-sulfonate typically involves the reaction of (3-Phenoxyphenyl)methanol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Phenoxyphenyl)methanol+Butane−1−sulfonylchloride→(3−Phenoxyphenyl)methylbutane−1−sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenoxyphenyl)methyl butane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenoxyphenyl group can be reduced to form phenols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as amides, thioethers, or ethers.
Oxidation: The major products are oxidized derivatives such as quinones or carboxylic acids.
Reduction: The major products are reduced derivatives such as phenols or alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Phenoxyphenyl)methyl butane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: It has potential applications in the study of enzyme inhibition and protein modification. It can be used to modify specific amino acid residues in proteins.
Industry: It can be used as a surfactant or emulsifying agent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-Phenoxyphenyl)methyl butane-1-sulfonate depends on its specific application. In the context of enzyme inhibition, it can act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate binding. In the context of protein modification, it can react with specific amino acid residues, leading to changes in protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Phenoxyphenyl)methyl methane-1-sulfonate
- (3-Phenoxyphenyl)methyl ethane-1-sulfonate
- (3-Phenoxyphenyl)methyl propane-1-sulfonate
Uniqueness
(3-Phenoxyphenyl)methyl butane-1-sulfonate is unique due to the presence of the butane-1-sulfonate moiety, which can impart different chemical and physical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
918313-30-1 |
|---|---|
Molekularformel |
C17H20O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl butane-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-2-3-12-22(18,19)20-14-15-8-7-11-17(13-15)21-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3 |
InChI-Schlüssel |
FJDZMXQVIVDJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


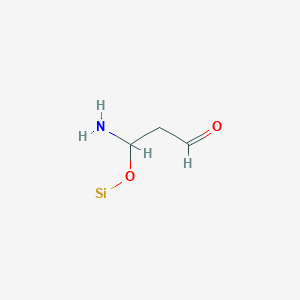
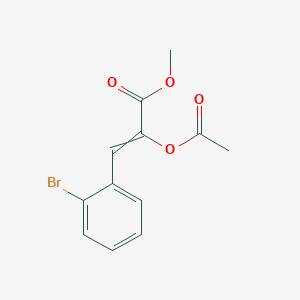
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
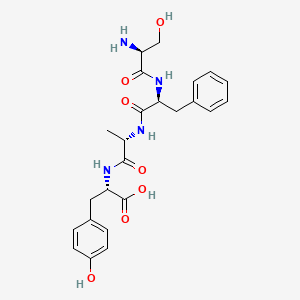
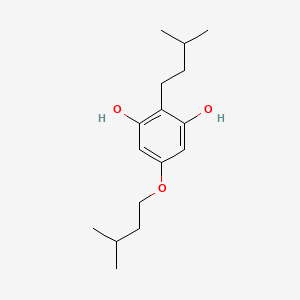
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
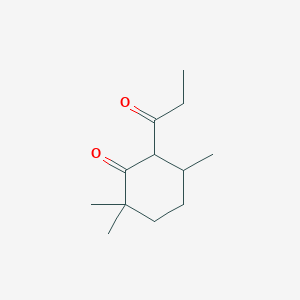
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
